molecular formula C24H19F2N3O2 B2466401 1-benzyl-3-(benzyloxy)-N-(3,4-difluorophenyl)-1H-pyrazole-4-carboxamide CAS No. 1013756-66-5

1-benzyl-3-(benzyloxy)-N-(3,4-difluorophenyl)-1H-pyrazole-4-carboxamide

Cat. No. B2466401
M. Wt: 419.432
InChI Key: HLDKVUFNNGOBEZ-UHFFFAOYSA-N
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Description

1-benzyl-3-(benzyloxy)-N-(3,4-difluorophenyl)-1H-pyrazole-4-carboxamide, also known as Compound A, is a synthetic compound that has shown potential in scientific research applications. This compound is a pyrazole derivative and has been synthesized using various methods.

Scientific Research Applications

Chemical Synthesis and Functionalization

Experimental and theoretical studies have delved into the functionalization reactions of pyrazole derivatives, revealing methods for converting pyrazole-3-carboxylic acid into various amides and carboxylates through reactions with binucleophiles. These reactions have been explored for their efficiency and mechanisms, providing a foundational understanding of chemical synthesis involving pyrazole derivatives (Yıldırım, Kandemirli, & Demir, 2005). Further studies have expanded on these reactions to include a broader range of aminophenols and hydroxylamines, leading to the synthesis of novel N-substituted pyrazole-3-carboxamides and carboxylates with varying yields and exploring their potential applications (Yıldırım & Kandemirli, 2006).

Herbicidal Activity

Pyrazole derivatives have been synthesized and evaluated for their herbicidal activity against various weeds, with the benzyloxy group and the meta-position substitution playing significant roles in enhancing activity. The research highlighted the effectiveness of these compounds in agricultural applications, particularly in the context of rice herbicides, demonstrating the impact of substituents on the pyrazole ring and the carbamoyl group for optimal herbicidal activity and crop safety (Ohno et al., 2004).

Antibacterial Agents

Novel pyrazole derivatives have been designed and synthesized, exhibiting promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These studies not only provide insights into the antimicrobial potential of pyrazole derivatives but also highlight their non-cytotoxic concentrations, suggesting potential for further exploration as antibacterial agents (Palkar et al., 2017).

Crystal Structure Analysis

The crystal structure and Hirshfeld surface analysis of novel pyrazole derivatives have been conducted to understand their molecular interactions, including hydrogen bonding and π-π stacking interactions. Such analyses contribute to the understanding of the molecular and supramolecular architecture of pyrazole derivatives, which is crucial for designing compounds with desired physical and chemical properties (Kumara et al., 2017).

properties

IUPAC Name

1-benzyl-N-(3,4-difluorophenyl)-3-phenylmethoxypyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F2N3O2/c25-21-12-11-19(13-22(21)26)27-23(30)20-15-29(14-17-7-3-1-4-8-17)28-24(20)31-16-18-9-5-2-6-10-18/h1-13,15H,14,16H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLDKVUFNNGOBEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C(=N2)OCC3=CC=CC=C3)C(=O)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-3-(benzyloxy)-N-(3,4-difluorophenyl)-1H-pyrazole-4-carboxamide

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